![molecular formula C10H10ClNO2 B13208086 2-Chloro-N-[(4-formylphenyl)methyl]acetamide](/img/structure/B13208086.png)
2-Chloro-N-[(4-formylphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(4-formylphenyl)methyl]acetamide is an organic compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol . This compound is characterized by the presence of a chloro group, a formyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(4-formylphenyl)methyl]acetamide typically involves the reaction of 4-formylbenzylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(4-formylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of 2-chloro-N-[(4-carboxyphenyl)methyl]acetamide.
Reduction: Formation of 2-chloro-N-[(4-hydroxymethylphenyl)methyl]acetamide.
Scientific Research Applications
2-Chloro-N-[(4-formylphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(4-formylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can also participate in electrophilic reactions, further modifying the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: Similar structure but with a nitro group instead of a formyl group.
N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide: Similar structure but with an ether linkage instead of a direct acetamide linkage.
Uniqueness
2-Chloro-N-[(4-formylphenyl)methyl]acetamide is unique due to the presence of both a chloro and a formyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-chloro-N-[(4-formylphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H10ClNO2/c11-5-10(14)12-6-8-1-3-9(7-13)4-2-8/h1-4,7H,5-6H2,(H,12,14) |
InChI Key |
FDZOJUQPKOMDRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


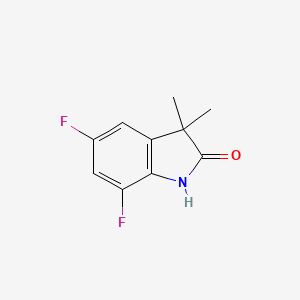
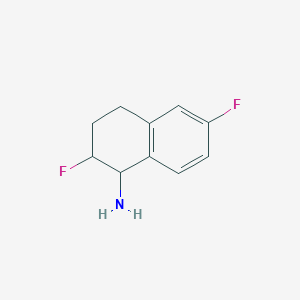
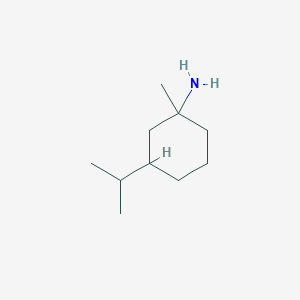
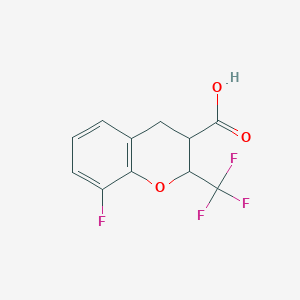
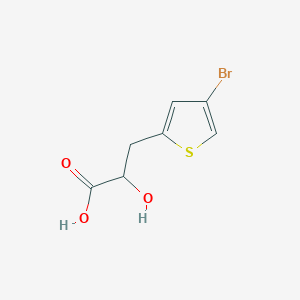

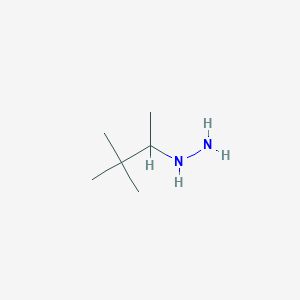
![1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13208070.png)

amine](/img/structure/B13208076.png)
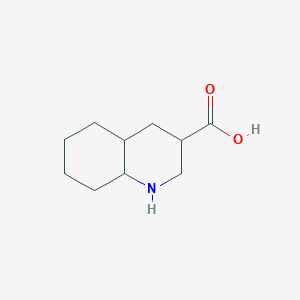
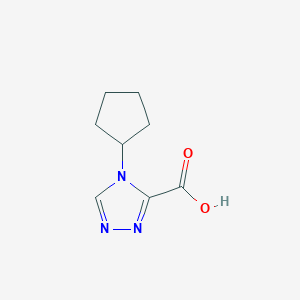
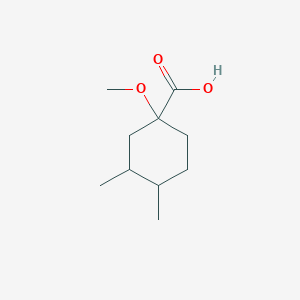
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide](/img/structure/B13208098.png)
